molecular formula C8H6ClIN2 B1371903 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-16-8

5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1371903
CAS No.: 1000340-16-8
M. Wt: 292.5 g/mol
InChI Key: YJEFLWVLVKJLRY-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a high-value heterocyclic building block designed for advanced research and development in medicinal chemistry. This multi-halogenated pyrrolopyridine derivative is a sophisticated intermediate for constructing complex molecules, particularly in the synthesis of potential kinase inhibitors . The pyrrolo[2,3-b]pyridine core is a established bioisostere of purines and is found in several FDA-approved drugs, such as the CSF1R inhibitor Pexidartinib and the B-Raf inhibitor Vemurafenib, underscoring its significance in oncology drug discovery . The presence of both chlorine and iodine atoms at the 5- and 3-positions of the ring system provides distinct synthetic advantages. These halogen substituents act as orthogonal reactive sites, enabling sequential cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations to introduce diverse aryl and amine groups, respectively . This allows researchers to efficiently create extensive compound libraries for structure-activity relationship (SAR) studies. The additional methyl group at the 6-position can influence the compound's electronic properties, lipophilicity, and metabolic stability, enabling fine-tuning of drug-like properties in lead optimization campaigns . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEFLWVLVKJLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646864
Record name 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-16-8
Record name 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine followed by chlorination. The reaction conditions often require the use of iodine and chlorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring higher yields and purity while maintaining cost-effectiveness and safety standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield pyridine derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Overview:
The compound is recognized for its role as a precursor in the synthesis of various bioactive molecules, particularly kinase inhibitors. Kinase inhibitors are essential in targeting specific enzymes involved in cell signaling pathways, which are often dysregulated in cancer and other diseases.

Case Study:
A study demonstrated that derivatives of 5-chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine exhibited significant inhibitory activity against fibroblast growth factor receptors (FGFRs). These receptors are implicated in several pathological conditions, including cancer. By blocking FGFR signaling, these compounds can induce apoptosis in cancer cells, highlighting their therapeutic potential.

Chemical Biology

Overview:
In chemical biology, this compound serves as a molecular probe to investigate biological pathways and protein interactions. Its ability to selectively bind to target proteins makes it valuable for studying complex biological systems.

Application Example:
Research has utilized this compound to develop probes that can track cellular processes in real-time. These probes help elucidate the mechanisms of action of various proteins involved in disease progression and cellular communication .

Overview:
In drug discovery, this compound is explored for its potential to inhibit molecular targets associated with diseases such as cancer and inflammatory disorders.

Case Study:
A recent investigation into the compound's derivatives revealed promising results as potential anti-inflammatory agents. The study indicated that certain modifications to the core structure enhanced the compound's efficacy against inflammatory pathways by inhibiting specific cytokines involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

The biological and chemical properties of pyrrolo[2,3-b]pyridines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Key Pyrrolo[2,3-b]pyridine Derivatives and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Reactivity Reference
5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine Cl (C5), I (C3), CH₃ (C6) 292.51 Halogen-rich; methyl enhances lipophilicity Cross-coupling reactions; medicinal chemistry intermediate
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Cyclohexyl (C5) 200.29 Bulky alkyl group Synthesized via Fe-catalyzed Kumada coupling; potential CNS drug candidate
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Br (C5), NO₂ (C3) 242.02 Electron-withdrawing nitro group Precursor for amino derivatives (e.g., adenosine receptor ligands)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Cl (C5), COOH (C3) 212.60 Polar carboxylic acid Medicinal intermediate (e.g., kinase inhibitors)
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Cl (C5), I (C6), COOH (C4) 338.49 Dual halogenation; carboxylic acid Antibacterial/anticancer research

Positional Isomerism and Ring Modifications

  • Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine : Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate () differs in ring fusion ([2,3-c] vs. [2,3-b]), altering electronic distribution and steric accessibility. The [2,3-b] scaffold in the target compound allows for more efficient halogen-directed functionalization .
  • Thieno[2,3-b]pyridines: Compounds like those in require α-halo carbonyl groups for cyclization, unlike halogenated pyrrolo[2,3-b]pyridines, which rely on halogens (Cl, I) for cross-coupling .

Biological Activity

5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C8H6ClIN2
  • Molecular Weight : 258.06 g/mol
  • CAS Number : 1000340-16-8
  • Structure :
    • SMILES: Clc1cnc2[nH]cc(I)c2c1C
    • InChI Key: SUTAZURMHGAKLC-UHFFFAOYSA-N

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Anticancer Properties : The compound exhibits potential as an anticancer agent through mechanisms involving cell cycle inhibition and apoptosis induction.
  • Enzyme Inhibition : It has been identified as a potent inhibitor of specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases.

Anticancer Activity

A study highlighted the compound's effectiveness against several cancer cell lines. The results indicated that it inhibits cellular proliferation significantly in HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines, demonstrating IC50 values in the low micromolar range.

Cell LineIC50 Value (µM)
HeLa1.5
HCT1162.0
A3751.8

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Enzyme Inhibition Studies

Case Studies

In one notable case study, researchers synthesized derivatives of this compound to enhance its biological activity. These derivatives were subjected to various biological assays to assess their efficacy against different targets:

DerivativeTarget EnzymeIC50 Value (nM)
Derivative ADYRK1A45
Derivative BCDK236
Derivative CCDK9120

The modifications in the chemical structure led to improved selectivity and potency against these targets, indicating the potential for further development into therapeutic agents .

Q & A

Q. Notes

  • Avoid commercial suppliers; focus on synthetic and analytical methodologies.
  • For reproducibility, document reaction conditions (temperature, solvent ratios) and characterization data in detail.
  • Cross-reference synthetic protocols (e.g., vs. 7) to address contradictions in reagent choices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.